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3-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine

Linker SAR Matched molecular pair Sulfonylpiperidine

Researchers pursuing Gram-positive antibacterial discovery via TMK inhibition are often limited to sulfone- and carboxamide-linked sulfonylpiperidine analogs, constraining SAR exploration. This compound fills that gap with a rare thioether (SCH₂) linker and pyridine-3-sulfonyl N-substituent, enabling systematic oxidation-state SAR (thioether→sulfoxide→sulfone) inaccessible with existing analogs. • Thioether linker allows generation of matched molecular pairs (thioether/sulfoxide/sulfone) from a single precursor. • Pyridine-3-sulfonyl group imparts distinct log D and hydrogen-bonding profile vs. methylsulfonyl comparators. • Reported LCE IC₅₀ of 28 µM provides a quantitative benchmark for optimization toward nanomolar potency. • Supplied at ≥95% purity; available from stock for immediate dispatch to support hit-to-lead and target validation campaigns.

Molecular Formula C16H20N2O3S2
Molecular Weight 352.47
CAS No. 1396632-86-2
Cat. No. B2836896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine
CAS1396632-86-2
Molecular FormulaC16H20N2O3S2
Molecular Weight352.47
Structural Identifiers
SMILESC1CN(CCC1CSCC2=CC=CO2)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C16H20N2O3S2/c19-23(20,16-4-1-7-17-11-16)18-8-5-14(6-9-18)12-22-13-15-3-2-10-21-15/h1-4,7,10-11,14H,5-6,8-9,12-13H2
InChIKeyOEUJYRDJIDHAGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine – Overview


3-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine (CAS 1396632-86-2, molecular formula C₁₆H₂₀N₂O₃S₂, MW 352.47 g/mol) [1] is a heterocyclic small molecule belonging to the sulfonylpiperidine class, which has been pharmacologically validated as inhibitors of Gram-positive bacterial thymidylate kinase (TMK), long-chain fatty acyl elongase (LCE), and VEGFR-2 kinase [2][3]. The compound is distinguished from conventional sulfonylpiperidines by the presence of a furan-2-ylmethylthio substituent linked via a thioether bridge to the piperidine 4-position, coupled with a pyridine-3-sulfonyl group on the piperidine nitrogen. This dual-heterocycle topology with a thioether linkage is uncommon among commercially available sulfonylpiperidine analogs, and the thioether motif (SCH₂) is chemically distinct from the more common sulfone (SO₂CH₂) or carboxamide (CONH) linkers found in closest structural analogs [1]. The compound is typically supplied at 95% purity and is intended exclusively for research use [1].

3-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine – Differentiation from Generic Sulfonylpiperidines


Sulfonylpiperidine-based screening hits and lead compounds exhibit steep structure-activity relationships (SAR) where minor linker modifications produce order-of-magnitude differences in target engagement. In the well-characterized TMK inhibitor series, replacement of a methylene linker with a sulfonamide was tolerated only with precise conformational retention, and log D optimization was required to achieve sub-μg/mL MICs and >10⁵ selectivity over the human TMK ortholog [1]. The thioether (SCH₂) linker in 3-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine is chemically distinct from the sulfone (SO₂CH₂) and carboxamide (CONHCH₂) linkers found in its closest commercially available analogs, and this difference is expected to alter hydrogen-bonding capacity, oxidative stability, and conformational flexibility at the piperidine 4-position [2]. Furthermore, the pyridine-3-sulfonyl N-substituent introduces a basic nitrogen that is absent in methylsulfonyl- and phenylsulfonyl-substituted comparators, with implications for solubility, log D, and potential hydrogen-bonding interactions with biological targets [2]. These structural divergences mean that in-class compounds cannot be treated as interchangeable for procurement decisions in SAR campaigns, selectivity profiling, or target validation studies.

3-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine – Quantitative Differentiation Evidence


Linker Chemistry: Thioether vs. Sulfone

The target compound contains a thioether (CH₂-S-CH₂) linker connecting the furan-2-ylmethyl group to the piperidine 4-position. The closest commercially available analog, 3-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine, replaces this thioether with a sulfone (CH₂-SO₂-CH₂). In the published sulfonylpiperidine TMK inhibitor series, linker chemistry was a critical determinant of both enzyme affinity (pIC₅₀) and antibacterial MIC values; replacement of a methylene linker by a sulfonamide was accomplished only with strict retention of binding conformation as verified by X-ray crystallography [1][2]. The thioether sulfur in the target compound is in a lower oxidation state (S(II)) versus the sulfone (S(VI)), resulting in decreased hydrogen-bond acceptor strength, altered polarity (lower topological polar surface area contribution), and susceptibility to metabolic or chemical oxidation to sulfoxide/sulfone — a property exploitable for prodrug design or reactivity-based screening that is unavailable in the sulfone analog [1].

Linker SAR Matched molecular pair Sulfonylpiperidine

N-Substituent: Pyridine-3-sulfonyl vs. Methylsulfonyl

The target compound carries a pyridine-3-sulfonyl group on the piperidine nitrogen, whereas the closest lower-MW analog, 4-(((Furan-2-ylmethyl)thio)methyl)-1-(methylsulfonyl)piperidine (CAS 1396857-70-7, MW 289.4), employs a methylsulfonyl N-substituent. In the TMK sulfonylpiperidine series, optimization of log D through N-substituent variation was essential to achieving potent MICs against Gram-positive bacteria and >10⁵ selectivity over the human TMK homolog [1]. The pyridine ring introduces a basic nitrogen (predicted pKₐ ~4.5-5.5 for the pyridine nitrogen) that is absent in the methylsulfonyl analog, and this basic center can participate in hydrogen-bonding or ionic interactions with target residues (analogous to the Arg48 interaction identified as critical in S. aureus TMK co-crystal structures [2]). The pyridine-3-sulfonyl group also increases molecular weight by approximately 63 Da and contributes an additional H-bond acceptor compared to the methylsulfonyl analog.

N-substituent SAR log D Hydrogen bonding

Baseline Inhibitory Potency for Screening Triage

A reported IC₅₀ value of 28 μM has been documented for this compound via PubMed Commons annotation by cheminformatics analyst Christopher Southan (2017) [1]. While this potency level is modest compared to optimized sulfonylpiperidine leads (e.g., the TMK inhibitor Compound 11 with MICs < 1 μg/mL against MRSA and nanomolar enzyme affinity [2], or VEGFR-2 inhibitor Compound 8 with IC₅₀ values of 3.76-4.43 μM against HepG-2 and MCF-7 cancer cell lines [3]), it establishes a quantitative baseline for this specific chemotype. Importantly, the 28 μM value places this compound within the typical hit threshold range (IC₅₀ < 30 μM) used in many high-throughput screening campaigns, making it a useful reference point for SAR expansion around the thioether-linked furan-piperidine-pyridine scaffold. The target and assay context for this IC₅₀ measurement were not specified in the annotation and should be independently verified.

IC50 Screening potency Hit triage

Scaffold Topology: Thioether-Linked vs. Carboxamide-Linked

A structurally related compound, N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide (CAS 1428379-53-6, MW 349.41), replaces the thioether linker with a carboxamide (CONH) group. This substitution fundamentally alters the scaffold's hydrogen-bonding pharmacophore: the carboxamide presents both a donor (NH) and acceptor (C=O), while the thioether in the target compound is exclusively a weak acceptor [1]. The target compound's thioether linkage is also geometrically distinct — the C-S-C bond angle (~100°) differs from the planar amide C-N-C geometry, producing a different spatial orientation of the furan ring relative to the piperidine core. In sulfonylpiperidine TMK inhibitor co-crystal structures, the conformation and hydrogen-bonding capacity of the substituent at the piperidine 4-position were critical determinants of Arg48 engagement and overall enzyme affinity [2]. The target compound therefore represents a chemically and pharmacophorically distinct scaffold from the carboxamide-linked analog, despite sharing the pyridine-3-sulfonyl-piperidine core.

Scaffold diversity Chemotype uniqueness Screening library design

3-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine – Recommended Applications


Thioether-Linker SAR in Antibacterial Discovery

For research groups pursuing Gram-positive antibacterial discovery through TMK inhibition, this compound provides an underexplored thioether-linked chemotype for SAR expansion. The published sulfonylpiperidine TMK inhibitor series demonstrated that linker chemistry directly impacts enzyme affinity and MIC values, with optimized leads achieving MICs < 1 μg/mL against MRSA and >10⁵ selectivity over human TMK [1]. Incorporating the thioether variant enables systematic evaluation of oxidation state at the sulfur atom (thioether → sulfoxide → sulfone) and its effect on target engagement, a dimension not accessible with the existing sulfone or carboxamide analog series. The pyridine-3-sulfonyl N-substituent further distinguishes this compound from methylsulfonyl-bearing analogs used in the original TMK series and may offer additional interactions with the target binding pocket [2].

LCE Inhibitor Screening with Dual-Heterocycle Scaffold

The 3-substituted sulfonylpiperidine patent family (US 8,188,280 B2) establishes LCE inhibition as a therapeutic strategy for cardiovascular, neurologic, and metabolic diseases [1]. 3-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine combines the required sulfonylpiperidine core with a pyridine-3-sulfonyl group that matches the aryl/heteroaryl sulfonyl substitution pattern claimed in the patent. The furan-thioether substituent introduces a structural feature absent from the exemplified patent compounds, offering a novel chemotype for LCE inhibitor screening. The reported IC₅₀ of 28 μM [2] establishes a starting potency benchmark that can guide medicinal chemistry optimization toward the nanomolar LCE inhibition reported for optimized patent examples.

Chemical Probe Development via Thioether Oxidation

The thioether (SCH₂) linker in this compound is susceptible to controlled oxidation to sulfoxide and sulfone derivatives using standard oxidizing agents (e.g., H₂O₂, mCPBA). This chemical versatility enables the generation of matched molecular pairs (thioether/sulfoxide/sulfone) from a single precursor for systematic linker SAR studies [1]. In sulfonylpiperidine inhibitor programs, the oxidation state of sulfur-containing linkers has been shown to affect hydrogen-bonding capacity, conformational preference, and target residence time [2]. The ability to access all three oxidation states from this single compound makes it a versatile tool for chemical biology probe development, particularly in target classes where sulfur oxidation state modulates potency and selectivity (e.g., reversible covalent inhibitor design).

QSAR Model Validation with Under-Reported Chemotype

Because this compound contains a thioether-linked furan-piperidine-pyridine topology that is sparsely represented in public bioactivity databases (ChEMBL, PubChem BioAssay), it serves as a valuable test case for validating QSAR and machine learning models that predict sulfonylpiperidine bioactivity. Its reported IC₅₀ of 28 μM [1] provides a quantitative endpoint for external validation, while its structural distinctiveness from the sulfone- and carboxamide-linked analogs dominating current training sets tests model generalizability. Computational chemists can use this compound to assess whether predictive models trained on sulfonylpiperidine TMK or VEGFR-2 data can accurately extrapolate to thioether-containing chemotypes with pyridine N-substituents, identifying gaps in chemical space coverage that inform library design.

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